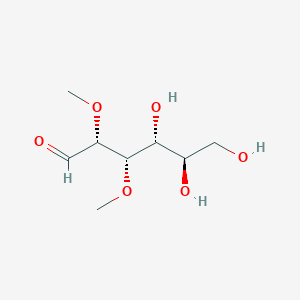
2,3-Di-O-methyl-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di-O-methyl-D-glucose is a derivative of D-glucose, where the hydroxyl groups at the second and third positions are replaced by methoxy groupsThe molecular formula of this compound is C8H16O6, and it has a molecular weight of 208.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-O-methyl-D-glucose typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a base such as silver oxide or sodium hydride. This reaction selectively methylates the hydroxyl groups at the second and third positions .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Di-O-methyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halides or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,3-Di-O-methyl-D-glucose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound serves as a substrate in studies of carbohydrate metabolism and transport.
Medicine: It is investigated for its potential role in drug delivery systems and as a diagnostic tool in imaging studies.
Industry: The compound is used in the production of biodegradable polymers and other materials .
Wirkmechanismus
The mechanism of action of 2,3-Di-O-methyl-D-glucose involves its interaction with specific enzymes and transporters in biological systems. The methoxy groups at the second and third positions may influence its binding affinity and specificity. The compound can act as a competitive inhibitor of glucose transporters, affecting glucose uptake and metabolism .
Vergleich Mit ähnlichen Verbindungen
D-glucose: The parent compound with hydroxyl groups at all positions.
2,3,4,6-Tetra-O-methyl-D-glucose: A fully methylated derivative of D-glucose.
3-O-methyl-D-glucose: A derivative with a single methoxy group at the third position.
Uniqueness: 2,3-Di-O-methyl-D-glucose is unique due to its selective methylation at the second and third positions, which imparts distinct chemical and biological properties. This selective modification allows for specific interactions in biochemical pathways and makes it a valuable tool in research .
Eigenschaften
CAS-Nummer |
4261-27-2 |
|---|---|
Molekularformel |
C8H16O6 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-6(4-10)8(14-2)7(12)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
CPALRJNELRTQTO-ULAWRXDQSA-N |
Isomerische SMILES |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC |
Kanonische SMILES |
COC(C=O)C(C(C(CO)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


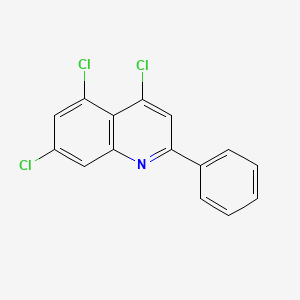
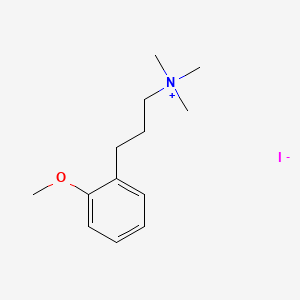


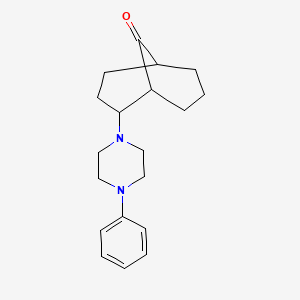

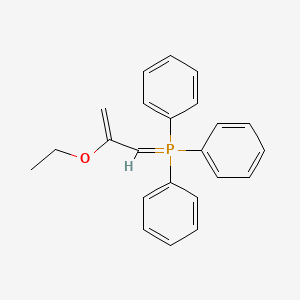
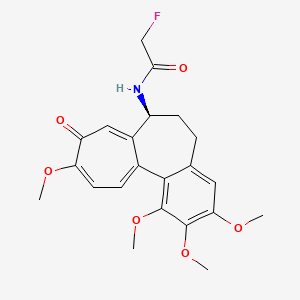
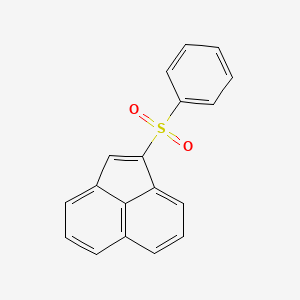
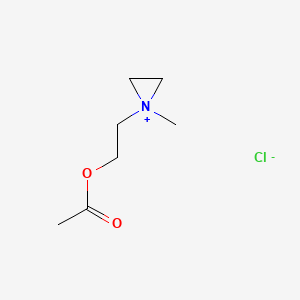
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
